molecular formula C7H15Cl2N3 B2991025 (2S)-1-(2-Methylpyrazol-3-yl)propan-2-amine;dihydrochloride CAS No. 2375250-49-8

(2S)-1-(2-Methylpyrazol-3-yl)propan-2-amine;dihydrochloride

Cat. No.: B2991025
CAS No.: 2375250-49-8
M. Wt: 212.12
InChI Key: UCHOOSWWRHEGEF-ILKKLZGPSA-N
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Description

(2S)-1-(2-Methylpyrazol-3-yl)propan-2-amine;dihydrochloride is a chemical compound that belongs to the class of amines. It features a pyrazole ring substituted with a methyl group and a propan-2-amine side chain. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(2-Methylpyrazol-3-yl)propan-2-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Substitution with Methyl Group: The pyrazole ring is then methylated using a methylating agent such as methyl iodide.

    Attachment of Propan-2-Amine Side Chain: The final step involves the attachment of the propan-2-amine side chain through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can convert the pyrazole ring or the amine group to their respective reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S)-1-(2-Methylpyrazol-3-yl)propan-2-amine;dihydrochloride can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it may be used as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.

Medicine

In medicine, the compound could be investigated for its potential pharmacological properties, such as acting as an enzyme inhibitor or receptor agonist/antagonist.

Industry

In industry, it may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-1-(2-Methylpyrazol-3-yl)propan-2-amine;dihydrochloride would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(2-Methylpyrazol-3-yl)propan-2-amine: The base form without the dihydrochloride salt.

    (2S)-1-(2-Ethylpyrazol-3-yl)propan-2-amine: A similar compound with an ethyl group instead of a methyl group.

    (2S)-1-(2-Methylpyrazol-3-yl)butan-2-amine: A similar compound with a butan-2-amine side chain instead of propan-2-amine.

Uniqueness

The uniqueness of (2S)-1-(2-Methylpyrazol-3-yl)propan-2-amine;dihydrochloride lies in its specific substitution pattern and the presence of the dihydrochloride salt, which may influence its solubility, stability, and reactivity.

Properties

IUPAC Name

(2S)-1-(2-methylpyrazol-3-yl)propan-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-6(8)5-7-3-4-9-10(7)2;;/h3-4,6H,5,8H2,1-2H3;2*1H/t6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHOOSWWRHEGEF-ILKKLZGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=NN1C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=NN1C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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